molecular formula C13H15AlNa2O11S2 B12774315 Jaikal CAS No. 77828-67-2

Jaikal

Cat. No.: B12774315
CAS No.: 77828-67-2
M. Wt: 484.3 g/mol
InChI Key: NKZHWDZSYBVEMV-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

Jaikal, identified by the CAS number 77828-67-2, is a chemical compound with the molecular formula C13H15AlNa2O11S2 . It is described as a mixture that includes aluminum hydroxide, 1,3-benzenediol, and thiosulfuric acid disodium salt among its components . This product is designated specifically for Research Use Only (RUO). Products with an RUO label are intended solely for basic scientific research, such as in pharmaceutical discovery or biochemical analysis, and are not subject to the regulatory controls of in vitro diagnostic medical devices (IVDs) . It is critical to note that RUO products are not manufactured for, and must not be used in, any diagnostic procedures or clinical applications . This product is not intended for personal, veterinary, or household use.

Properties

CAS No.

77828-67-2

Molecular Formula

C13H15AlNa2O11S2

Molecular Weight

484.3 g/mol

IUPAC Name

aluminum;disodium;benzene-1,3-diol;dioxido-oxo-sulfanylidene-λ6-sulfane;2-hydroxybenzoic acid;trihydroxide

InChI

InChI=1S/C7H6O3.C6H6O2.Al.2Na.H2O3S2.3H2O/c8-6-4-2-1-3-5(6)7(9)10;7-5-2-1-3-6(8)4-5;;;;1-5(2,3)4;;;/h1-4,8H,(H,9,10);1-4,7-8H;;;;(H2,1,2,3,4);3*1H2/q;;+3;2*+1;;;;/p-5

InChI Key

NKZHWDZSYBVEMV-UHFFFAOYSA-I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C1=CC(=CC(=C1)O)O.[OH-].[OH-].[OH-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Al+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Jaikal would likely involve large-scale synthesis using the same components. The process would require precise control of reaction conditions, including temperature, pressure, and pH, to ensure the consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Jaikal can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can replace one or more components of this compound with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions could yield new compounds with different functional groups.

Scientific Research Applications

    Chemistry: Jaikal can be used as a reagent or intermediate in organic synthesis, contributing to the development of new compounds and materials.

    Biology: The compound may have biological activity, making it useful in studies related to biochemistry and molecular biology.

    Medicine: this compound’s unique chemical properties could be explored for potential therapeutic applications, such as drug development.

    Industry: The compound may find use in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Jaikal involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways are not well-documented, but the compound’s components suggest potential interactions with enzymes, receptors, and other biomolecules. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Jaikal’s uniqueness lies in its multi-mechanistic formulation . Below, it is compared with structurally or functionally analogous compounds or formulations (as per ’s framework):

Table 1: Comparison of this compound with Structurally or Functionally Similar Compounds

Compound/Formulation Key Components Mechanism of Action Indications Advantages/Limitations vs. This compound
This compound Hydrocortisone acetate (0.5%), Sodium thiosulfate (8.8%), Salicylic acid (2%) Anti-inflammatory, antimicrobial, keratolytic Acne vulgaris (papulopustular) Advantages : Synergistic multi-target action. Limitations : Potential corticosteroid side effects (e.g., skin thinning) with prolonged use .
Clindamycin 1% + Benzoyl Peroxide 5% Clindamycin (antibiotic), Benzoyl Peroxide (antimicrobial/oxidizing agent) Antibacterial (targets C. acnes), comedolytic Moderate to severe acne Advantages : Stronger antimicrobial effect. Limitations : No anti-inflammatory component; may cause dryness/irritation .
Adapalene 0.3% + Benzoyl Peroxide 2.5% Adapalene (retinoid), Benzoyl Peroxide Retinoid (normalizes keratinization), antimicrobial Inflammatory and comedonal acne Advantages : Targets comedones. Limitations : No anti-inflammatory agent; slower onset .
Dexamethasone 0.1% + Salicylic Acid 2% Dexamethasone (stronger glucocorticoid), Salicylic Acid Anti-inflammatory, keratolytic Severe inflammatory acne Advantages : Potent anti-inflammatory. Limitations : Higher risk of steroid atrophy; no antimicrobial component .

Key Findings:

Multi-Target Efficacy: this compound’s inclusion of a corticosteroid, antimicrobial, and keratolytic distinguishes it from single-mechanism formulations (e.g., clindamycin or adapalene monotherapies). This aligns with ’s emphasis on explicit compositional clarity .

Corticosteroid Trade-offs : Hydrocortisone acetate in this compound is milder than dexamethasone, reducing atrophy risk but offering weaker anti-inflammatory effects .

Antimicrobial Spectrum : Sodium thiosulfate provides broad antifungal/antimicrobial activity, unlike benzoyl peroxide, which is specific to C. acnes .

Keratolytic Synergy : Salicylic acid complements hydrocortisone by reducing hyperkeratosis, a feature absent in corticosteroid-only formulations .

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